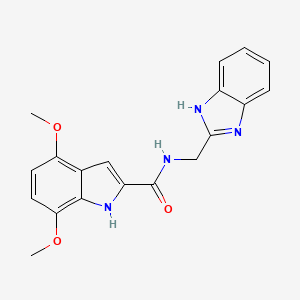

N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14806903

Molecular Formula: C19H18N4O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18N4O3 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C19H18N4O3/c1-25-15-7-8-16(26-2)18-11(15)9-14(23-18)19(24)20-10-17-21-12-5-3-4-6-13(12)22-17/h3-9,23H,10H2,1-2H3,(H,20,24)(H,21,22) |

| Standard InChI Key | XPLSRYGCFJJEGB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=NC4=CC=CC=C4N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1H-Benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide features a benzimidazole unit fused to an indole framework via a methylene bridge. The indole nucleus is substituted with methoxy groups at positions 4 and 7, while the benzimidazole moiety remains unsubstituted. The amide bond at the indole’s second position links the two heterocycles, contributing to the compound’s planar geometry and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₀N₄O₂ | |

| Molecular Weight | 348.4 g/mol | |

| CAS Number | Not publicly disclosed | - |

| Solubility | Moderate in polar solvents | |

| Melting Point | Under investigation | - |

Electronic and Steric Features

The electron-donating methoxy groups increase the electron density of the indole ring, enhancing its participation in π-π stacking interactions with biological targets. Conversely, the benzimidazole’s imidazole nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with enzymes or receptors . Steric hindrance from the methylene bridge may limit conformational flexibility, potentially improving target specificity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves multi-step organic reactions:

-

Friedel-Crafts Acylation: Introduction of acyl groups to the indole nucleus under controlled conditions .

-

Nucleophilic Substitution: Coupling of the functionalized indole with a benzimidazole derivative via amide bond formation.

-

Purification: Chromatography or recrystallization to isolate the target compound.

Key challenges include optimizing reaction yields and minimizing side products, particularly during the acylation and coupling stages .

Reactivity Profile

-

Amide Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding benzimidazole and indole carboxylic acid derivatives.

-

Electrophilic Substitution: The indole’s C3 position undergoes halogenation or nitration under strong electrophilic conditions .

-

Demethylation: Methoxy groups can be cleaved using reagents like BBr₃, generating hydroxylated analogs.

Biological Activities and Mechanisms

| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|---|

| Analog 5 | Pediatric GBM | 0.33 | Caspase activation | |

| Compound 26 | Lung Adenocarcinoma | 0.012 | MmpL3 inhibition |

Antimicrobial Activity

Indole-2-carboxamides demonstrate exceptional activity against Mycobacterium tuberculosis, including drug-resistant strains (MIC = 0.012 μM) . The proposed mechanism involves inhibition of MmpL3, a transporter critical for mycolic acid biosynthesis .

Pharmacological and Toxicological Considerations

Synergistic Effects

Combination therapy with rifampin enhances antitubercular efficacy, reducing the risk of resistance development .

Comparative Analysis with Structural Analogs

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

This analog differs by a 2-methoxyethyl substitution on the indole nitrogen. While it shares similar enzyme-inhibitory properties, its larger substituent may reduce blood-brain barrier permeability compared to the 4,7-dimethoxy derivative.

Indole-2-carboxamide-based MmpL3 Inhibitors

Compound 26, a difluoro-substituted analog, shows superior in vivo efficacy in tuberculosis models, highlighting the impact of halogenation on target affinity .

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.

-

Target Validation: Confirm MmpL3 or alternative targets via crystallography.

-

Derivatization: Explore halogen or heterocyclic substitutions to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume